ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate
Description
Properties
CAS No. |
916922-10-6 |
|---|---|
Molecular Formula |
C7H10N2O3 |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride to form the intermediate, which then undergoes cyclization to yield the oxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced oxazole compounds, and various substituted oxazole derivatives .
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate serves as a scaffold for developing new pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity. Research indicates its derivatives exhibit significant immunomodulatory effects, making them candidates for treating inflammatory diseases.
Case Study: Immunomodulatory Effects
One study explored the compound's interaction with immune cells, revealing that specific derivatives could modulate cytokine production. This suggests potential applications in therapies for autoimmune disorders and chronic inflammation.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against pathogenic biofilms, which are often resistant to conventional treatments. This characteristic positions it as a potential agent in combating infections caused by biofilm-forming bacteria.
Case Study: Antimicrobial Activity
In laboratory tests, derivatives of this compound demonstrated effective inhibition of biofilm formation in Staphylococcus aureus. This finding highlights its potential use in developing new antimicrobial agents.
Organic Synthesis
The reactivity of the amino group in this compound allows for further functionalization, making it a valuable building block in organic synthesis. The compound can be synthesized through various methods, including the reaction of 3-methylisoxazole derivatives with ethyl chloroformate followed by amination.
Synthetic Pathways
| Synthesis Method | Description |
|---|---|
| Ethyl Chloroformate Reaction | Involves reacting with 3-methylisoxazole derivatives to introduce the ethyl ester group. |
| Amination | Further functionalization can occur through nucleophilic substitution at the amino group. |
Structural Variants and Their Applications
Several compounds share structural similarities with this compound, each exhibiting unique biological activities based on their substitution patterns.
Comparison of Structural Variants
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Ethyl 5-amino-3-methylisoxazole-4-carboxylate | Isoxazole ring with amino and carboxylic groups | Exhibits different biological activities compared to ethyl 4-amino derivative |
| Methyl 4-amino-3-methoxyisoxazole-5-carboxylate | Similar oxazole structure but with methoxy group | Enhanced solubility and different reactivity patterns |
| Ethyl 3-amino-5-methylisoxazole-4-carboxylate | Variation in the position of amino and methyl | Potentially different biological activities |
These variants underscore the diversity within the oxazole family and highlight how modifications can lead to distinct chemical properties and biological activities.
Mechanism of Action
The mechanism of action of ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Crystallographic and Spectroscopic Data
- Crystal Packing : highlights hydrogen bonding in triazole derivatives, suggesting similar intermolecular interactions could stabilize the target compound in solid-state .
- Spectral Characterization : ¹H NMR and column chromatography () are standard techniques for purity assessment of oxazole derivatives .
Biological Activity
Ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate (C₇H₁₀N₂O₄) is a heterocyclic compound known for its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
This compound features an oxazole ring with an amino group at the 4-position and a methyl group at the 3-position. Its molecular structure allows for various chemical modifications, enhancing its utility in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀N₂O₄ |
| Molecular Weight | 170.1659 g/mol |
| Functional Groups | Amino, Carboxylate, Ethyl |
Biological Activities
Research indicates that derivatives of this compound exhibit significant biological activities:
- Immunomodulatory Effects : Studies suggest that this compound can modulate immune responses, making it a candidate for treating inflammatory diseases. Its ability to interact with immune cells may help in regulating inflammation and immune responses.
- Antimicrobial Properties : Some derivatives have shown effectiveness against pathogenic biofilms, indicating potential use in combating infections caused by resistant bacterial strains. For instance, compounds derived from this structure have demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Recent studies have highlighted its antifungal properties, particularly against Candida albicans. The mechanism appears to involve interference with ergosterol biosynthesis, a crucial component of fungal cell membranes .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, influencing processes such as inflammation and cell proliferation.
- Binding Affinity : Preliminary studies indicate that the compound has a binding affinity for certain receptors and enzymes, which could be further explored through advanced techniques like molecular docking and binding assays .
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Antimicrobial Properties :
- Study on Antifungal Activity :
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of this compound relative to structurally similar compounds.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 5-amino-3-methylisoxazole-4-carboxylate | Isoxazole ring with different amino position | Known for distinct pharmacological properties |
| Methyl 4-amino-3-methoxyisoxazole-5-carboxylate | Methoxy substitution instead of ethoxy | Exhibits different solubility characteristics |
| Ethyl 3-amino-5-methylisoxazole-4-carboxylate | Variation in amino and methyl position | Potentially different biological activities |
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing ethyl 4-amino-3-methyl-1,2-oxazole-5-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of oxazole derivatives typically involves cyclization reactions using precursors like β-keto esters or amidoximes. For example, refluxing ethyl 2-chloro-2-oxoacetate with substituted amines in toluene under acidic conditions (e.g., methylsulfonic acid) can yield oxazole cores . Optimization includes adjusting solvent polarity, temperature, and catalyst loading. Monitoring reaction progress via TLC and purification via flash chromatography (e.g., EtOAc/cyclohexane) ensures high yields .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what data should be prioritized?
- Methodological Answer :
- NMR : Analyze and NMR to confirm the oxazole ring (e.g., aromatic protons at δ 6.5–7.5 ppm) and ester group (COO at ~170 ppm in ) .
- HRMS : Verify molecular weight (e.g., CHNO = 170.07 g/mol) and fragmentation patterns.
- IR : Identify carbonyl stretches (C=O at ~1700 cm) and NH vibrations (~3400 cm) .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Methodological Answer :
- Inhalation : Move to fresh air; administer artificial respiration if needed .
- Skin Contact : Wash with soap and water; consult a physician .
- Storage : Keep in a cool, dry environment, away from oxidizing agents. Always consult SDS for compound-specific hazards .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve the compound’s molecular geometry and intermolecular interactions?
- Methodological Answer :
- Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 100 K. Refine with SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding) .
- Software : Process data with WinGX or ORTEP-III for graphical representation of thermal ellipsoids and hydrogen-bonding networks .
- Key Metrics : Report bond lengths (e.g., C=O ~1.21 Å), angles, and torsional deviations. For example, phenyl rings in similar compounds exhibit dihedral angles up to 85° .
Q. What role do hydrogen-bonding patterns play in the compound’s crystallization behavior?
- Methodological Answer :
- Graph Set Analysis : Use Etter’s formalism to classify interactions (e.g., , ) .
- Example : In ethyl 4-benzamido-triazole derivatives, intermolecular N–H···O bonds form motifs, stabilizing crystal packing .
Q. How can contradictory crystallographic data (e.g., disorder vs. twinning) be resolved during refinement?
- Methodological Answer :
- Twinning Detection : Use SHELXL’s TWIN/BASF commands to model twinned data .
- Disorder Modeling : Apply PART/SUMP restraints for split positions. Validate with R (< 5%) and GooF (≈1.0) .
- Cross-Verification : Compare results with WinGX’s validation tools (e.g., PLATON) .
Q. How can structure-activity relationship (SAR) studies guide pharmacological testing of this compound?
- Methodological Answer :
- Analog Design : Modify substituents (e.g., replace methyl with fluorophenyl) to enhance bioactivity .
- Assays : Test in vitro against target enzymes (e.g., kinases) using fluorescence polarization or SPR. For triazole derivatives, IC values < 10 µM indicate potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
